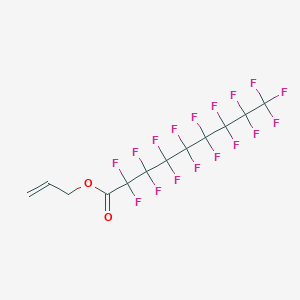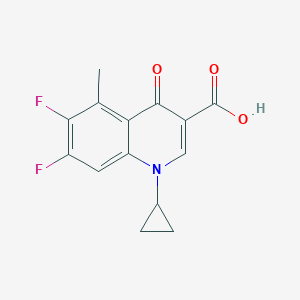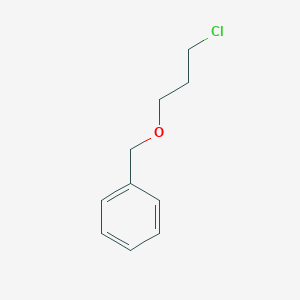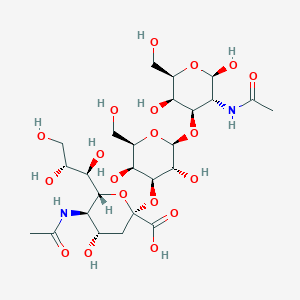
Adgggg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Adgggg is a compound that has gained significant attention in scientific research due to its potential use in various applications, including medicinal and industrial. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
1. Alzheimer's Disease Research
Research on Alzheimer's disease (AD) has identified the amyloid β-protein (Aβ) as a fundamental initiator of the disease. Studies have synthesized findings on AD into a unified sequence, beginning with alterations in the production or clearance of Aβ. This has important therapeutic implications, as Aβ accumulation in limbic and association cortices is considered the primary cause of AD (Selkoe, 2000). Another research effort focused on understanding the role of Aβ in the pathogenesis of AD, highlighting its importance in the genetically diverse forms of this complex disorder (Selkoe, 1996).
2. Immunotherapy in Cancer Treatment
The modification of immunoglobulin G (IgG) proteins, particularly in cancer treatment, has been extensively studied. Disulfide modification of IgG1 is considered an effective method for improving clinical benefit in cancer therapies. Research has explored different IgG1 disulfide modification techniques and their effects on fragment crystallizable (Fc) region interactions, which could be crucial in designing cancer cell-targeting therapies (Bahou et al., 2019).
3. Antibody-Dependent Cellular Cytotoxicity in Oncology
The concept of antibody-dependent cellular cytotoxicity (ADCC) is significant in oncology. Monoclonal antibodies (MoAbs) targeting tumor membrane receptors trigger ADCC by activating Fc-γRIII on natural killer (NK) cells. Research efforts have been directed towards understanding the clinical relevance of ADCC measurement in the context of EGFR targeting and developing clinically applicable methods for ADCC assessment (Monteverde et al., 2015).
4. Genome-Wide Association Studies in AD
Genome-wide association studies (GWASs) in AD have suggested an immune system dysfunction in AD. Using tools like ALIGATOR and GenGen/KEGG, large GWAS datasets were analyzed, indicating the importance of the immune system in AD pathogenesis (Lambert et al., 2010).
properties
CAS RN |
117773-04-3 |
|---|---|
Product Name |
Adgggg |
Molecular Formula |
C25H42N2O19 |
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-17(37)12(6-30)43-23(18(21)38)44-19-14(27-8(2)32)22(39)42-11(5-29)16(19)36/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,22+,23-,25-/m0/s1 |
InChI Key |
KMRCGPSUZRGVOV-TXYBRGFCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3O)CO)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |
synonyms |
ADGGGG O-(5-acetamido-3,5-didesoxyglycerogalacto-2-nonuloyranosyluronic)-(2-3)-O-galactoyranosyl-(1-3)-2-acetamido-2-desoxygalactopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



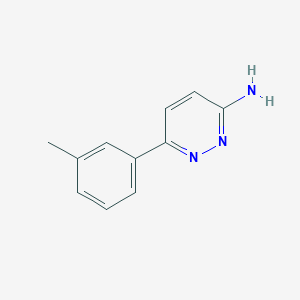
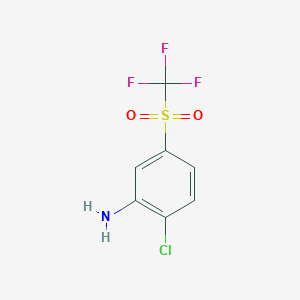
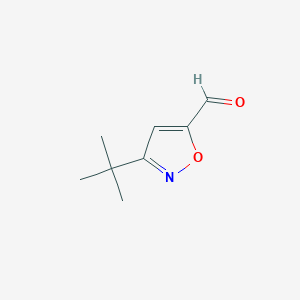
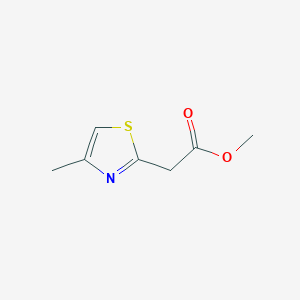
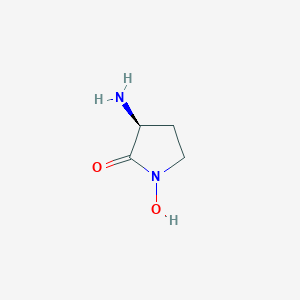
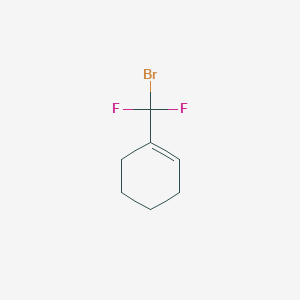
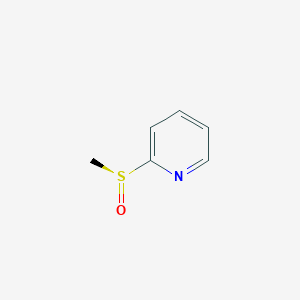
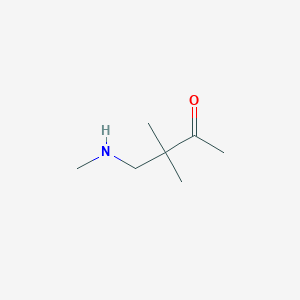
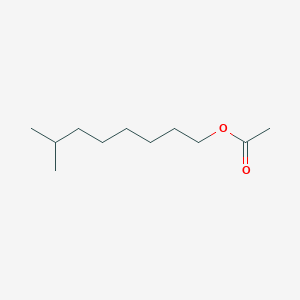
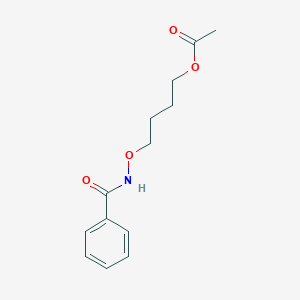
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
